molecular formula C14H19N5O2 B2963441 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 378207-76-2

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2963441
CAS No.: 378207-76-2
M. Wt: 289.339
InChI Key: PPBAOLRCQUUVAV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring substituted with methyl, prop-2-enyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate . The reaction is carried out under reflux conditions at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted purine derivatives.

Scientific Research Applications

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

Uniqueness

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a prop-2-enyl and pyrrolidinyl group, which may enhance its binding affinity to certain molecular targets and increase its potency in various applications .

Properties

IUPAC Name

1,3-dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-7-19-10-11(15-13(19)18-8-5-6-9-18)16(2)14(21)17(3)12(10)20/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAOLRCQUUVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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